molecular formula C6H3ClF2O2S B146201 2,6-Difluorobenzenesulfonyl chloride CAS No. 60230-36-6

2,6-Difluorobenzenesulfonyl chloride

Cat. No. B146201
CAS RN: 60230-36-6
M. Wt: 212.6 g/mol
InChI Key: QXWAUQMMMIMLTO-UHFFFAOYSA-N
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Description

2,6-Difluorobenzenesulfonyl chloride (DFBSC) is a versatile and widely used reagent in organic synthesis, which is used for the preparation of various compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. DFBSC is also used in the preparation of heterocyclic compounds, peptides, and peptidomimetics. It is a colorless, volatile liquid that is soluble in water and most organic solvents.

Scientific Research Applications

  • Synthesis of Fluoronitrobenzenesulfonyl Chlorides : Zhersh et al. (2010) describe the synthesis of fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes, showcasing the utility of these compounds in chemical synthesis (Zhersh, Lukin, Matvienko, & Tolmachev, 2010).

  • Polymer-Supported Benzenesulfonamides : Fülöpová and Soural (2015) review the use of polymer-supported benzenesulfonamides prepared from nitrobenzenesulfonyl chloride in various chemical transformations (Fülöpová & Soural, 2015).

  • Magnetic Resonance Studies : Parr and Schaefer (1976) analyze the fluorine and proton magnetic resonance spectra of certain benzenesulfonyl fluoride derivatives, including 2,5-difluorobenzenesulfonyl fluoride, to determine spin–spin coupling constants (Parr & Schaefer, 1976).

  • Covalent Attachment to Solid Supports : Chang et al. (1992) discuss the activation of hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride for covalent attachment of biologicals to various solid supports (Chang, Gee, Smith, & Lake, 1992).

  • Reactions of Pentafluorobenzenesulfonyl Chloride : Kamigata et al. (1998) describe reactions of pentafluorobenzenesulfonyl chloride with benzene and thiophene derivatives catalyzed by ruthenium(II) (Kamigata, Yoshikawa, & Shimizu, 1998).

  • Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene : Moore (2003) developed a method for the preparation of high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride, highlighting its use in pharmaceutical and agricultural applications (Moore, 2003).

  • Preparation of 2,6-difluoro-n-alkylbenzenes : Malykhin and Shteingarts (1998) describe the synthesis of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene, with applications in various chemical processes (Malykhin & Shteingarts, 1998).

Safety and Hazards

2,6-Difluorobenzenesulfonyl chloride is classified as a corrosive material . It causes severe skin burns and eye damage . The compound should be stored under inert gas at 2-8°C . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

2,6-Difluorobenzenesulfonyl chloride is primarily used as a reagent in organic synthesis . It is known to react with hydroxyl and amino groups, making it a useful tool for the protection of these functional groups during synthesis .

Mode of Action

The compound interacts with its targets (hydroxyl and amino groups) through a process known as sulfonylation . In this reaction, the sulfonyl group of the this compound molecule is transferred to the target molecule, resulting in the formation of a sulfonamide or sulfonate ester .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific targets within the organic synthesis process. It is known that the compound can participate in the preparation of aromatic ketones, acylation reactions, and dehydration of alcohols .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the compound’s sulfonylation of target molecules can significantly alter their chemical properties and reactivity, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The compound is known to be sensitive to moisture , and its reactivity can be affected by the presence of water or other nucleophiles. Therefore, it is typically stored under inert gas at low temperatures and used in anhydrous conditions . Additionally, the compound’s reactivity can be influenced by temperature, solvent, and the presence of catalysts or other reagents.

Biochemical Analysis

Biochemical Properties

2,6-Difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfur-containing compounds. It interacts with enzymes such as carbonic anhydrase, forming complexes that can be studied using X-ray crystallography . The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on the enzyme, leading to enzyme inhibition or modification.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and potentially inducing cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and cellular function. The compound’s reactivity with nucleophiles makes it a potent inhibitor of enzymes that contain active site serine or cysteine residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects are observed, where a certain dosage level leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include the synthesis of sulfonamides and other sulfur-containing compounds. It interacts with enzymes such as carbonic anhydrase, affecting metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles allows it to participate in various biochemical reactions, leading to the formation of new metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function are influenced by its localization within the cell, affecting processes such as enzyme inhibition and protein modification .

properties

IUPAC Name

2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWAUQMMMIMLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370189
Record name 2,6-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60230-36-6
Record name 2,6-Difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60230-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluorobenzenesulfonyl chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.154.892
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Synthesis routes and methods

Procedure details

To a cooled solution of 1,3-difluorobenzene (9.4 g, 82 mmol) in diethyl ether (120 mL) was added n-BuLi in hexane (32.3 mL, 81 mmol) dropwise at −78° C. The reaction mixture was stirred at −78° C. for 3 h. Sulfur dioxide (106 g, 1648 mmol) was flushed into the solution and stirred at −60° C. for 20 mins, which produced a white solid. NCS (12.10 g, 91 mmol) was added and the reaction mixture was warmed to rt and for 1 h. The reaction mixture with white solid changed to pale brown solution. The reaction mixture was filtered and concentrated to give crude 2,6-difluorobenzenesulfonyl chloride, which was added dropwise into methyl 3-amino-2-fluorobenzoate (5.19 g, 30.7 mmol) in pyridine (50 mL) at 15° C. After the addition, the reaction mixture was stirred at room temperature overnight. Ethyl acetate (100 mL) was added to the reaction mixture and then followed by 40 mL of cold water. The mixture was heated to 55° C. with stirring until all red solids dissolved. The upper layer was organic layer which was isolated and washed again with water. The organic layer was dried and evaporated under reduced pressure. Petro ether was added to the crude product and heated to reflux and then cooled to 5° C. The solids were filtered and rinsed with petro ether to afford methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (6.91 g, 10.35 mmol, 12.56% yield) as orange solid. LCMS: [M+NH4]+=363.0.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Name
Quantity
12.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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